2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that combines an indene moiety with a dimethoxyphenyl group, connected via an acetamide linkage.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-17-9-7-15(11-18(17)23-2)20-19(21)12-24-16-8-6-13-4-3-5-14(13)10-16/h6-11H,3-5,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUKFAJPNPAKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC3=C(CCC3)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the 2,3-dihydro-1H-indene.
Etherification: The indene moiety is then reacted with an appropriate alkylating agent to introduce the 5-yloxy group.
Acetamide Formation: The final step involves the reaction of the etherified indene with 3,4-dimethoxyaniline in the presence of acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Material Science: The compound’s
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
